CEP-9722

Catalog No.
S548571
CAS No.
916574-83-9
M.F
C24H26N4O3
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CEP-9722

CAS Number

916574-83-9

Product Name

CEP-9722

IUPAC Name

14-methoxy-9-[(4-methylpiperazin-1-yl)methyl]-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H26N4O3/c1-26-9-11-27(12-10-26)13-28-23(29)18-14-5-3-6-15(14)22-20(21(18)24(28)30)19-16(25-22)7-4-8-17(19)31-2/h4,7-8,25H,3,5-6,9-13H2,1-2H3

InChI Key

CTLOSZHDGZLOQE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CEP-9722; CEP 9722; CEP9722

Canonical SMILES

CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC

Description

The exact mass of the compound Unii-B68083E4YG is 418.20049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CEP-9722 is a selective inhibitor of poly(ADP-ribose) polymerase-1 and -2, commonly referred to as PARP-1 and PARP-2. It serves as a prodrug for CEP-8983, designed to enhance solubility and bioavailability. The compound exhibits a high degree of selectivity, with inhibitory concentrations (IC50) of approximately 20 nM for PARP-1 and 6 nM for PARP-2, making it a potent candidate in cancer treatment strategies that target DNA repair mechanisms .

CEP-9722 undergoes rapid nonenzymatic conversion to its active form, CEP-8983, in physiological conditions. This conversion occurs within five minutes and is facilitated by the acidic environment, specifically when formulated in gluconic acid . The chemical structure of CEP-9722 allows it to effectively bind to the catalytic site of PARP enzymes, inhibiting their activity and thereby disrupting the DNA repair process in cancer cells.

The primary biological activity of CEP-9722 involves the inhibition of PARP enzymes, which play a crucial role in repairing single-strand breaks in DNA. By inhibiting these enzymes, CEP-9722 enhances the cytotoxic effects of various chemotherapeutic agents, such as temozolomide and irinotecan. Studies have shown that the administration of CEP-9722 can significantly sensitize resistant tumor cells to these agents, leading to increased apoptosis and reduced tumor growth in preclinical models .

The synthesis of CEP-9722 involves several steps that focus on optimizing its pharmacokinetic properties. The compound is typically synthesized through a multi-step organic reaction process that includes:

  • Formation of key intermediates from commercially available starting materials.
  • Functionalization to introduce specific chemical groups that enhance solubility.
  • Final purification steps to obtain the active prodrug form suitable for biological evaluation.

The precise synthetic pathway may vary depending on the specific laboratory protocols employed.

CEP-9722 is primarily investigated for its applications in oncology, particularly in combination therapies for treating various cancers characterized by defects in DNA repair mechanisms. Its ability to enhance the efficacy of existing chemotherapeutic agents makes it a promising candidate for clinical trials aimed at overcoming drug resistance . Additionally, studies suggest potential applications in other therapeutic areas where modulation of DNA repair pathways may be beneficial.

Research indicates that CEP-9722 interacts synergistically with other chemotherapeutic agents. In vitro studies demonstrate that when combined with temozolomide or irinotecan, CEP-9722 significantly increases cell death in cancer cell lines resistant to these treatments . Furthermore, its selective inhibition profile allows for targeted therapy with potentially reduced side effects compared to traditional chemotherapy.

Several compounds exhibit similar mechanisms of action as CEP-9722, primarily as PARP inhibitors. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionIC50 (nM)Unique Features
NiraparibPARP inhibitor1Approved for ovarian cancer; oral bioavailability
OlaparibPARP inhibitor10First approved PARP inhibitor; used in BRCA-mutated cancers
RucaparibPARP inhibitor5Effective in tumors with homologous recombination deficiencies
CEP-8983Active form of CEP-972220 (PARP-1)Directly inhibits PARP enzymes; derived from CEP-9722

CEP-9722 stands out due to its prodrug formulation that enhances solubility and delivery, potentially leading to improved therapeutic outcomes compared to other PARP inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

418.20049070 g/mol

Monoisotopic Mass

418.20049070 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B68083E4YG

Other CAS

916574-83-9

Dates

Modify: 2024-02-18
1: Penning TD. Small-molecule PARP modulators--current status and future therapeutic potential. Curr Opin Drug Discov Devel. 2010 Sep;13(5):577-86. Review. PubMed PMID: 20812149.

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